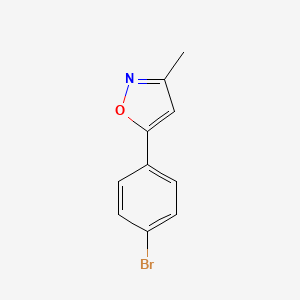

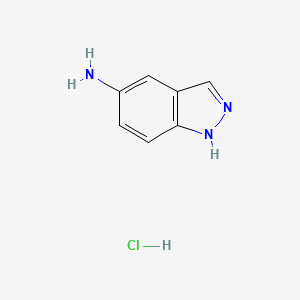

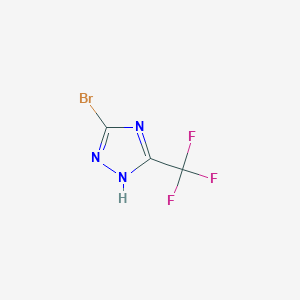

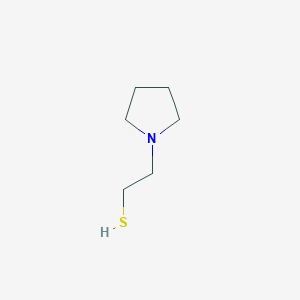

![molecular formula C8H8N2O B1288665 5-Amino-3-méthylbenzo[d]isoxazole CAS No. 851768-35-9](/img/structure/B1288665.png)

5-Amino-3-méthylbenzo[d]isoxazole

Vue d'ensemble

Description

5-Amino-3-methylbenzo[d]isoxazole is a compound with the CAS Number: 851768-35-9 and a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The total percentage of the AMIA resonance structure with a double C=N bond is 34.19% . Additionally, a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group was observed, which stabilizes the structure .

Chemical Reactions Analysis

Isoxazoles, including 5-Amino-3-methylbenzo[d]isoxazole, are five-membered heterocyclic compounds that are commonly found in many commercially available drugs . They are synthesized through various novel synthetic techniques, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

Physical And Chemical Properties Analysis

5-Amino-3-methylbenzo[d]isoxazole has a molecular weight of 148.16 . It is a solid substance that is stored in a dark place under an inert atmosphere at temperatures between 2-8°C . The compound has a density of 1.2±0.1 g/cm3 .

Applications De Recherche Scientifique

Synthèse chimique

“5-Amino-3-méthylbenzo[d]isoxazole” est utilisé en synthèse chimique . C’est un composé de formule moléculaire C8H8N2O et de masse moléculaire 148,16 . Il est utilisé par les scientifiques dans divers domaines de la recherche, notamment les sciences de la vie, la science des matériaux, la synthèse chimique, la chromatographie et les études analytiques .

Découverte de médicaments

L’isoxazole, la structure principale du “this compound”, est un pharmacophore hétérocyclique à cinq chaînons largement utilisé dans la recherche sur la découverte de médicaments . Les échafaudages d’isoxazole fonctionnalisés présentent différentes activités biologiques telles que l’activité anticancéreuse, antioxydante, antibactérienne et antimicrobienne .

Développement de stratégies de synthèse écologiques

Compte tenu de l’énorme importance des isoxazoles, il est impératif de développer de nouvelles stratégies de synthèse écologiques . La plupart des méthodes de synthèse utilisent Cu (I) ou Ru (II) comme catalyseurs pour la réaction de cycloaddition (3 + 2) . Cependant, ces réactions catalysées par des métaux présentent des inconvénients tels que des coûts élevés, une faible abondance, une toxicité, une génération importante de déchets et une difficulté à séparer des mélanges réactionnels . Par conséquent, le développement de voies de synthèse alternatives sans métaux est crucial .

Synthèse d’isoxazoles présentant un intérêt biologique significatif

L’application potentielle de voies de synthèse sans métaux pour la synthèse d’isoxazoles présentant un intérêt biologique significatif est un autre domaine de recherche . Cela implique le développement de méthodes de synthèse robustes pour la génération d’une collection diversifiée de molécules hétérocycliques afin d’accélérer le programme de découverte de médicaments .

Safety and Hazards

Orientations Futures

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that the development and application of 5-Amino-3-methylbenzo[d]isoxazole and similar compounds will continue to be a significant area of research in the future.

Mécanisme D'action

Mode of Action

Isoxazole derivatives are known to interact with their targets through various mechanisms, but the specific interactions of 5-Amino-3-methylbenzo[d]isoxazole remain to be elucidated .

Biochemical Pathways

Given the diversity of isoxazole derivatives and their wide range of biological activities, it is likely that 5-Amino-3-methylbenzo[d]isoxazole could influence multiple pathways .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Action Environment

The action of 5-Amino-3-methylbenzo[d]isoxazole can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy could be influenced by factors such as pH, presence of other compounds, and individual patient characteristics .

Analyse Biochimique

Biochemical Properties

5-Amino-3-methylbenzo[d]isoxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, 5-Amino-3-methylbenzo[d]isoxazole can interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species levels within cells. Additionally, this compound has been found to bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of 5-Amino-3-methylbenzo[d]isoxazole on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Amino-3-methylbenzo[d]isoxazole can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Molecular Mechanism

The molecular mechanism of action of 5-Amino-3-methylbenzo[d]isoxazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, 5-Amino-3-methylbenzo[d]isoxazole has been shown to inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play a critical role in signal transduction. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-methylbenzo[d]isoxazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that prolonged exposure to 5-Amino-3-methylbenzo[d]isoxazole can lead to cumulative effects on cellular function, such as altered cell proliferation rates and changes in metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Amino-3-methylbenzo[d]isoxazole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, 5-Amino-3-methylbenzo[d]isoxazole can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and physiological functions becomes more pronounced beyond a certain dosage level .

Metabolic Pathways

5-Amino-3-methylbenzo[d]isoxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can further interact with cellular components. Additionally, 5-Amino-3-methylbenzo[d]isoxazole can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of 5-Amino-3-methylbenzo[d]isoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, 5-Amino-3-methylbenzo[d]isoxazole can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Amino-3-methylbenzo[d]isoxazole is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 5-Amino-3-methylbenzo[d]isoxazole may be localized to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. Additionally, this compound can interact with nuclear proteins, influencing gene expression and chromatin structure .

Propriétés

IUPAC Name |

3-methyl-1,2-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDDYNCREWBOZLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612647 | |

| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851768-35-9 | |

| Record name | 3-Methyl-1,2-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.